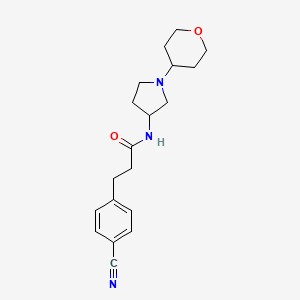

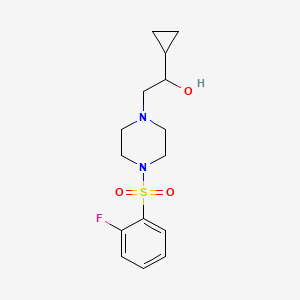

![molecular formula C13H10N2O B2690602 2-(o-Tolyl)oxazolo[4,5-b]pyridine CAS No. 52333-63-8](/img/structure/B2690602.png)

2-(o-Tolyl)oxazolo[4,5-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(o-Tolyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C13H10N2O and a molecular weight of 210.23 . It is also known by other names such as 2-(2-methylphenyl)-Oxazolo[4,5-b]pyridine .

Synthesis Analysis

The synthesis of 2-(o-Tolyl)oxazolo[4,5-b]pyridine and related compounds often involves palladium-catalyzed direct C–H bond functionalization . The addition of a bidentate NC-type ligand, most effectively 2-(o-tolyl) pyridine, significantly enhances the C H arylation reaction . Various aryl-alkyl ketones, including cyclic, aliphatic, and heterocyclic ones, are competent substrates, and arylboronic acid esters are used as aryl sources .Molecular Structure Analysis

The molecular structure of 2-(o-Tolyl)oxazolo[4,5-b]pyridine is characterized by the presence of an oxazolo[4,5-b]pyridine core with an o-tolyl (2-methylphenyl) substituent . The substituent on the oxazolo[4,5-b]pyridines can remarkably change their spectra properties and increase the first excited-state dipole moments .Chemical Reactions Analysis

In terms of chemical reactions, 2-(o-Tolyl)oxazolo[4,5-b]pyridine has been reported to participate in ruthenium-catalyzed ketone directed ortho-arylation . The addition of a bidentate NC-type ligand, most effectively 2-(o-tolyl) pyridine, significantly enhances the C H arylation reaction .Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for 2-(o-Tolyl)oxazolo[4,5-b]pyridine is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions for 2-(o-Tolyl)oxazolo[4,5-b]pyridine research could involve further exploration of its reactivity in various chemical reactions, particularly those involving transition metal catalysts . Additionally, the impact of different substituents on the compound’s spectra properties and first excited-state dipole moments could be a valuable area of study .

Propiedades

IUPAC Name |

2-(2-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-9-5-2-3-6-10(9)13-15-12-11(16-13)7-4-8-14-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCASXXYOIOXOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(o-Tolyl)oxazolo[4,5-b]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

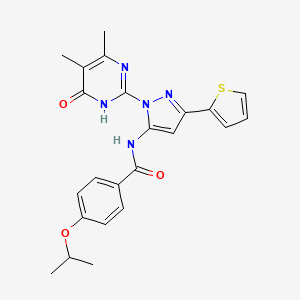

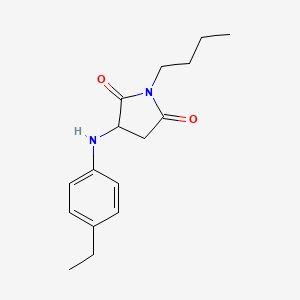

![ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690523.png)

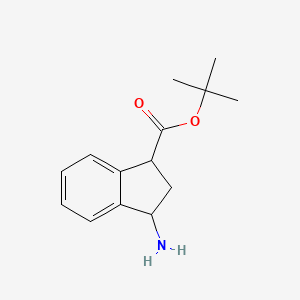

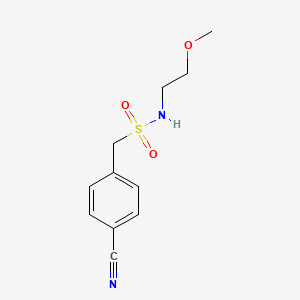

![6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2690524.png)

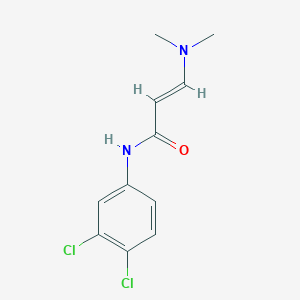

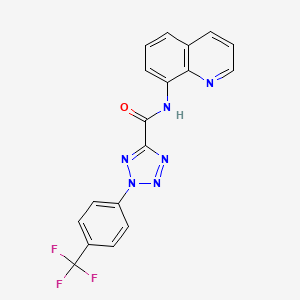

![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690528.png)

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690533.png)

![6-[4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690534.png)